molecular formula C16H18N4OS B2897792 3-(Phenylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2309629-55-6

3-(Phenylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No.: B2897792
CAS No.: 2309629-55-6
M. Wt: 314.41
InChI Key: ZXGCXFSEQXUOBQ-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the azetidin-1-yl intermediate, followed by the introduction of the pyrimidin-2-ylamino group. The final step involves the attachment of the phenylthio group to the propan-1-one backbone. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Phenylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one
  • 3-(Phenylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentan-1-one

Uniqueness

Compared to similar compounds, 3-(Phenylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

3-(Phenylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, a compound with the CAS number 2309629-55-6, has garnered interest due to its potential biological activities. This compound belongs to a class of azetidinones, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}N4_{4}OS, with a molecular weight of 314.4 g/mol. The compound features a phenylthio group and a pyrimidinylamino substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16_{16}H18_{18}N4_{4}OS
Molecular Weight314.4 g/mol
CAS Number2309629-55-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrimidine moiety is significant as it can mimic nucleobases and potentially interfere with nucleic acid synthesis. Additionally, the phenylthio group may enhance lipophilicity, facilitating cell membrane penetration.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that related compounds possess cytotoxicity against MCF-7 breast cancer cells with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against MCF-7 Cells
In a study evaluating the cytotoxic effects of synthesized compounds based on the β-aryl-β-mercapto ketone scaffold, it was found that certain derivatives exhibited higher cytotoxicity than the reference drug Tamoxifen. The MTT assay revealed that these compounds significantly reduced cell viability in MCF-7 cells while showing lower toxicity towards normal cells .

Synthesis and Evaluation

The synthesis of this compound involves several steps, including cyclization reactions that yield the azetidinone core. Subsequent modifications introduce the phenylthio and pyrimidinylamino groups, enhancing biological activity.

Comparative Analysis

A comparative analysis of similar compounds shows that structural modifications can lead to variations in biological activity. For example, compounds with different substituents on the phenyl ring or variations in the nitrogen-containing heterocycles exhibited differing levels of cytotoxicity and selectivity towards cancer cells.

Compound NameCytotoxicity (IC50 μM)Target Cell Line
3-(Phenylthio)-1-(3-(pyrimidin-2-ylamino)...15MCF-7
1-(4-Methoxyphenyl)-3-(phenylthio)...10MCF-7
Tamoxifen20MCF-7

Properties

IUPAC Name

3-phenylsulfanyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c21-15(7-10-22-14-5-2-1-3-6-14)20-11-13(12-20)19-16-17-8-4-9-18-16/h1-6,8-9,13H,7,10-12H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGCXFSEQXUOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCSC2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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